Dihydrodeoxyuridine

Description

Structure

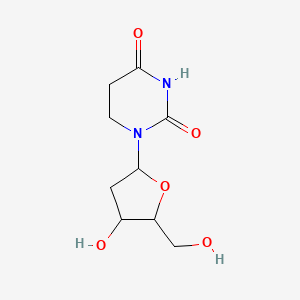

2D Structure

3D Structure

Properties

IUPAC Name |

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h5-6,8,12-13H,1-4H2,(H,10,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJRLEURHMTTRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Trajectories and Foundational Discoveries Pertaining to Dihydrodeoxyuridine

The discovery of dihydrodeoxyuridine is intrinsically linked to the broader exploration of pyrimidine (B1678525) metabolism. Early research in the mid-20th century, pioneered by scientists like Peter Reichard, laid the groundwork for understanding how cells synthesize and degrade the building blocks of nucleic acids. The catabolic pathways of pyrimidines, such as uracil (B121893) and thymine, were gradually elucidated, revealing a series of enzymatic steps that break down these molecules. wikipedia.orgnih.gov It was within this context that this compound was identified as a key intermediate.

The foundational discovery of the pyrimidine catabolic pathway, a multi-step process involving enzymes like dihydropyrimidine (B8664642) dehydrogenase, dihydropyrimidinase, and β-ureidopropionase, was a landmark achievement. creative-proteomics.com This pathway demonstrated that pyrimidines are not inert molecules but are actively turned over, with their degradation products feeding into other metabolic routes. wikipedia.org The identification of this compound's precursor, deoxyuridine, and its subsequent conversion within this pathway were critical steps in completing this biochemical puzzle. nih.gov While a singular "discovery paper" for this compound is not readily apparent in historical literature, its existence and role were deduced from the systematic dissection of pyrimidine degradation. More recent research has even uncovered previously undescribed pathways for pyrimidine catabolism in organisms like Escherichia coli, highlighting that our understanding of these fundamental processes is still evolving. pnas.orgnih.gov

The Broader Context of Dihydrodeoxyuridine S Role in Nucleic Acid Biochemistry

Dihydrodeoxyuridine's primary role in nucleic acid biochemistry is as a transient intermediate in the catabolism of deoxyuridine. Deoxyuridine itself can arise from the deamination of deoxycytidine or the phosphorylation of deoxyuridine monophosphate (dUMP). The catabolic breakdown of pyrimidines is essential for maintaining the appropriate balance of nucleotide pools within the cell and for salvaging nitrogen and carbon for other metabolic processes. wikipedia.orgcreative-proteomics.com

The enzymatic conversion of deoxyuridine to this compound is a crucial step in this degradative pathway. This reaction is catalyzed by dihydropyrimidine (B8664642) dehydrogenase, an enzyme that reduces the double bond in the pyrimidine (B1678525) ring. Following its formation, this compound is further metabolized by dihydropyrimidinase and β-ureidopropionase to ultimately yield β-alanine, ammonia (B1221849), and carbon dioxide. creative-proteomics.com

Beyond its role in catabolism, the presence of related modified nucleosides in DNA and RNA has significant implications for DNA damage and repair. While this compound itself is not a standard component of DNA, the cellular machinery that recognizes and repairs aberrant or modified bases is highly sophisticated. The study of how these repair pathways handle various nucleoside analogs provides insights into the maintenance of genomic integrity. core.ac.uk

Current Research Frontiers and Unexplored Avenues for Dihydrodeoxyuridine Studies

Precursor Utilization and De Novo Pathways Leading to this compound

The formation of this compound is primarily a catabolic event, resulting from the reduction of its direct precursor, deoxyuridine. Deoxyuridine itself is a product of several metabolic routes, including the de novo synthesis of pyrimidines and salvage pathways.

The de novo synthesis pathway builds pyrimidine nucleotides from elementary molecules such as bicarbonate, aspartate, and glutamine. creative-proteomics.com This energy-intensive process culminates in the formation of Uridine (B1682114) Monophosphate (UMP). nih.govnih.gov UMP is then phosphorylated to Uridine Diphosphate (B83284) (UDP), which can be converted to deoxyuridine diphosphate (dUDP) by the enzyme ribonucleotide reductase. Subsequent dephosphorylation yields deoxyuridine monophosphate (dUMP). youtube.com dUMP is a critical node in nucleotide metabolism, standing at the crossroads of thymidylate synthesis for DNA and the catabolic pathway that can lead to deoxyuridine and subsequently this compound. Alternatively, deoxyuridine can be formed through the deamination of deoxycytidine or the action of nucleotidases on dUMP.

The direct biosynthetic step to this compound is the reduction of the uracil (B121893) base within the deoxyuridine nucleoside. This reaction is catalyzed by Dihydropyrimidine (B8664642) Dehydrogenase (DPD), the initial and rate-limiting enzyme in the reductive pathway of pyrimidine degradation. researchgate.netwikipedia.orgnih.gov DPD utilizes NADPH as a reductant to saturate the 5,6-double bond of the pyrimidine ring, converting the uracil moiety into a dihydrouracil (B119008) moiety. researchgate.netnih.gov

Table 1: Key Enzymes and Reactions in the Formation of this compound Precursors

| Step | Precursor(s) | Enzyme | Product | Pathway Context |

|---|---|---|---|---|

| 1 | Glutamine, CO₂, ATP | Carbamoyl (B1232498) Phosphate (B84403) Synthetase II (CPS II) | Carbamoyl Phosphate | De Novo Pyrimidine Synthesis creative-proteomics.comnih.gov |

| 2 | Carbamoyl Phosphate, Aspartate | Aspartate Transcarbamoylase (ATCase) | Carbamoyl Aspartate | De Novo Pyrimidine Synthesis nih.gov |

| 3 | Carbamoyl Aspartate | Dihydroorotase (DHO) | Dihydroorotate | De Novo Pyrimidine Synthesis nih.govnih.gov |

| 4 | Dihydroorotate | Dihydroorotate Dehydrogenase (DHODH) | Orotate | De Novo Pyrimidine Synthesis nih.govwikipedia.orgresearchgate.net |

| 5 | Orotate, PRPP | Orotate Phosphoribosyltransferase | Orotidine Monophosphate (OMP) | De Novo Pyrimidine Synthesis nih.govwikipedia.org |

| 6 | Orotidine Monophosphate (OMP) | OMP Decarboxylase | Uridine Monophosphate (UMP) | De Novo Pyrimidine Synthesis creative-proteomics.comwikipedia.org |

| 7 | Uridine Diphosphate (UDP) | Ribonucleotide Reductase | Deoxyuridine Diphosphate (dUDP) | Deoxyribonucleotide Synthesis youtube.com |

| 8 | Deoxyuridine | Dihydropyrimidine Dehydrogenase (DPD) | This compound | Pyrimidine Catabolism researchgate.netnih.gov |

This compound Intermediacy in Pyrimidine Nucleoside and Nucleotide Metabolism

This compound serves as a key intermediate in the catabolic cascade of pyrimidine nucleosides. The reductive pathway for pyrimidine degradation is conserved across a wide range of organisms, from bacteria to humans, highlighting its fundamental importance in nucleotide homeostasis. pnas.org

Once formed from deoxyuridine, this compound is situated within the pyrimidine degradation pathway. The subsequent metabolic fate likely involves one of two routes:

Cleavage of the glycosidic bond by a phosphorylase, such as thymidine (B127349) phosphorylase, to release dihydrouracil and deoxyribose-1-phosphate. The resulting dihydrouracil then proceeds through the remainder of the catabolic pathway.

Direct action of the enzyme dihydropyrimidinase on the intact this compound nucleoside.

For the free base, dihydrouracil, the subsequent step is a reversible ring-opening reaction catalyzed by dihydropyrimidinase, which hydrolyzes the cyclic amide bond to form N-carbamoyl-β-alanine. creative-proteomics.comresearchgate.net The final step in this sequence is the cleavage of N-carbamoyl-β-alanine by β-ureidopropionase, yielding β-alanine, ammonia (B1221849), and carbon dioxide. creative-proteomics.comwikipedia.org These end-products are water-soluble and can be either excreted or reintegrated into other metabolic pathways; for instance, β-alanine is a precursor for the synthesis of Coenzyme A. creative-proteomics.com

The entire process ensures the efficient removal of excess pyrimidines, preventing their accumulation and potential interference with cellular processes. creative-proteomics.com

Regulatory Mechanisms Governing this compound Turnover and Homeostasis

The homeostasis of this compound is intrinsically linked to the regulation of pyrimidine metabolism as a whole. The primary point of control for its formation is the activity of Dihydropyrimidine Dehydrogenase (DPD), the rate-limiting enzyme of the catabolic pathway. researchgate.netnih.gov

Regulation of DPD occurs at multiple levels:

Enzyme Kinetics and Substrate Availability: The rate of this compound formation is dependent on the cellular concentrations of its precursor, deoxyuridine, and the cofactor NADPH. researchgate.net

Product Inhibition: The catabolic pathway can be subject to feedback inhibition. For instance, high levels of the end-products, such as β-alanine, could potentially regulate the activity of the upstream enzymes.

Furthermore, the upstream availability of deoxyuridine is controlled by the complex regulatory networks of de novo synthesis and salvage pathways. De novo pyrimidine synthesis is stringently regulated by feedback inhibition; the end-product UTP allosterically inhibits the first committed step catalyzed by carbamoyl phosphate synthetase II (CPS II). creative-proteomics.comnih.gov This ensures that the production of pyrimidines is tightly matched to cellular demand for nucleic acid synthesis and other processes. creative-proteomics.com

This compound as a Substrate for DNA Glycosylases and Related Enzymes

This compound, containing the non-aromatic dihydrouracil base, is a recognized substrate for a specific class of DNA repair enzymes known as DNA glycosylases. These enzymes are at the forefront of the BER pathway, responsible for identifying and cleaving the N-glycosidic bond between the damaged base and the deoxyribose sugar backbone.

Key enzymes that process this compound include members of the endonuclease III family. In mammals, this role is primarily carried out by the NTH1 protein (also known as NTHL1), a bifunctional DNA-N-glycosylase that efficiently removes 5,6-dihydrouracil from DNA. nih.govnih.gov Studies on mNTH1 knock-out mouse cell extracts have demonstrated that while the primary capacity for dihydrouracil removal is diminished, a residual activity of about 20% remains, suggesting the involvement of other DNA glycosylases in excising this lesion. nih.gov

The homologs of NTH1 in other organisms also exhibit activity towards this compound. In Escherichia coli, Endonuclease III (Nth) has a broad substrate specificity that includes a variety of oxidized and reduced pyrimidines, such as 5,6-dihydrouracil. oup.com Similarly, the yeast Saccharomyces cerevisiae possesses two homologs of endonuclease III, Ntg1 and Ntg2, both of which are involved in the repair of oxidative DNA damage and recognize substrates like dihydrouracil. oup.comnih.gov Interestingly, yeast Ntg1p shows a preference for dihydrouracil when it is paired with guanine (B1146940) (DHU/G), whereas Ntg2p, human NTHL1, and E. coli Nth are less sensitive to the base opposite the lesion. nih.gov

Furthermore, research has shown that these enzymes can process tandem dihydrouracil lesions, although with some limitations. Human NTHL1 is capable of removing both lesions from a tandemly damaged site, whereas the E. coli Nth enzyme can only efficiently remove one of the two lesions, indicating a potential need for additional repair factors to complete the process. mdpi.com The endonuclease Q (EndoQ) from the hyperthermophilic archaeon Pyrococcus furiosus also interacts with DNA substrates containing 5,6-dihydrouracil. mdpi.com

Structural and Mechanistic Insights into Enzyme-Dihydrodeoxyuridine Adduct Formation

The enzymatic removal of dihydrouracil by DNA glycosylases is a dynamic process involving significant conformational changes in both the enzyme and the DNA substrate. The general mechanism for DNA glycosylases involves flipping the damaged base out of the DNA double helix and into the enzyme's active site for catalysis. nih.gov

While a crystal structure of a DNA glycosylase in a direct complex with this compound is not yet available, the structure of the human NTHL1 enzyme has been solved in an "open" unliganded conformation. nih.gov This structure reveals that the two principal domains of the enzyme, the six-helical barrel domain (which includes the helix-hairpin-helix DNA binding motif) and the iron-sulfur cluster domain, are positioned away from each other. nih.gov This open conformation is catalytically inactive, as key active site residues are too far apart to facilitate the chemical reaction. nih.gov

This finding strongly suggests that a significant interdomain rearrangement is necessary upon DNA binding to assemble a catalytically competent active site. nih.gov This conformational change is a prerequisite for the formation of a productive enzyme-substrate complex, or adduct, where the this compound is positioned correctly for the cleavage of the N-glycosidic bond. The flexibility required for this large-scale movement is attributed to an interdomain linker region within the human NTHL1 enzyme. nih.gov

Pre-steady-state kinetic analysis of E. coli Endonuclease III interacting with a 5,6-dihydrouracil-containing DNA duplex has provided further mechanistic details. The results point to a multi-step process of damage recognition, where the enzyme induces several rapid and sequential conformational changes within the DNA as it binds and identifies the lesion. nih.gov This process likely involves specific amino acid residues, such as Gln41 and Leu81 in E. coli Nth, acting as "lesion sensors" that probe the DNA structure. nih.gov The formation of the enzyme-substrate adduct therefore appears to be a highly orchestrated process of mutual conformational adjustments between the enzyme and its DNA substrate, culminating in the precise positioning of the this compound lesion within the now-assembled active site.

Kinetic Parameters and Substrate Specificity Profiling of this compound-Modifying Enzymes

The efficiency and specificity of this compound excision by DNA glycosylases can be quantitatively described by their kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). These parameters provide insights into the enzyme's affinity for the substrate and its turnover rate.

Studies on E. coli Endonuclease III (Nth) have provided some of the first pre-steady-state kinetic analyses of the interaction with 5,6-dihydrouracil-containing DNA. The interaction reveals a multi-phase process, indicating a complex kinetic mechanism with at least two reversible binding steps followed by an irreversible catalytic step and product release. nih.gov

In the yeast Saccharomyces cerevisiae, the DNA glycosylase activities of both Ntg1 and Ntg2 proteins on various oxidized DNA bases, including 5,6-dihydrouracil, have been shown to follow Michaelis-Menten kinetics. oup.com Kinetic constants have been determined for a range of lesions for these enzymes, indicating that the efficiency of repair varies depending on the specific type of DNA damage. nih.gov For instance, Ntg1 and Ntg2 exhibit different efficiencies in excising various pyrimidine-derived lesions. nih.gov

The table below presents available kinetic data for the interaction of E. coli Endonuclease III with a DNA substrate containing 5,6-dihydrouracil.

| Enzyme | Substrate | Kinetic Parameter | Value | Reference |

| E. coli Endonuclease III | 5,6-dihydrouracil DNA | k2 (Conformational Change) | 120 s-1 | nih.gov |

| E. coli Endonuclease III | 5,6-dihydrouracil DNA | k-2 (Conformational Change) | 20 s-1 | nih.gov |

| E. coli Endonuclease III | 5,6-dihydrouracil DNA | k3 (Catalysis) | 0.08 s-1 | nih.gov |

Note: The presented values are from a pre-steady-state kinetic analysis and represent rate constants for specific steps in the reaction mechanism rather than traditional Michaelis-Menten constants.

The Role of this compound in DNA Repair Pathway Initiation and Progression

The presence of this compound in DNA serves as a signal to initiate the Base Excision Repair (BER) pathway, a critical mechanism for maintaining genomic integrity. The excision of the dihydrouracil base by a DNA glycosylase, such as NTHL1 in humans, is the first and committing step of this multi-enzyme repair process. nih.govbiorxiv.orgnih.gov

Once the DNA glycosylase cleaves the N-glycosidic bond, an apurinic/apyrimidinic (AP) site is created in the DNA backbone. nih.govnih.gov The subsequent steps in the BER pathway are determined by whether the initiating glycosylase is monofunctional or bifunctional. The endonuclease III family of enzymes, including NTHL1, are bifunctional. nih.govnih.gov This means that in addition to their glycosylase activity, they also possess an AP lyase activity, which allows them to cleave the phosphodiester backbone 3' to the newly formed AP site via a β-elimination reaction. nih.govnih.gov

This cleavage results in a single-strand break with a 3'-α,β-unsaturated aldehyde and a 5'-phosphate. biorxiv.org This intermediate must be further processed before repair synthesis can occur. The 3' end is processed by other BER enzymes, such as AP endonuclease 1 (APE1) or polynucleotide kinase phosphatase (PNK), to generate a conventional 3'-hydroxyl group. nih.govnih.gov Following the creation of a clean single-nucleotide gap, DNA polymerase β can insert the correct nucleotide, and the final nick in the DNA backbone is sealed by DNA ligase III. biorxiv.org

The initiation of BER by the recognition of this compound is crucial for preventing potential mutations and maintaining cellular health. If left unrepaired, such lesions can stall DNA replication and transcription, leading to more severe consequences like double-strand breaks and chromosomal rearrangements. wikipedia.org The efficient removal of this compound and the subsequent coordinated action of the BER machinery ensure the faithful restoration of the original DNA sequence.

Allosteric Regulation and Conformational Changes Induced by this compound Binding

The interaction between DNA repair enzymes and their substrates can be subject to various forms of regulation to ensure precise and efficient repair. One such mechanism is allosteric regulation, where the binding of a molecule at a site distinct from the active site influences the enzyme's catalytic activity. However, based on the available scientific literature, there is currently no evidence to suggest that this compound acts as an allosteric regulator for DNA glycosylases like NTHL1 or its homologs.

Instead, the regulation of these enzymes appears to be intrinsically linked to the conformational changes that occur upon substrate binding. As discussed previously, the human NTHL1 enzyme exists in a catalytically inactive "open" state and must undergo a significant interdomain rearrangement to form a "closed," active conformation upon binding to a DNA lesion. nih.gov This substrate-induced conformational change is a fundamental aspect of its catalytic cycle and a form of regulation in itself, ensuring that the enzymatic activity is spatially and temporally localized to the site of damage.

Studies on human NTHL1 have shown that this conformational flexibility is crucial for its function. nih.gov A protein chimera, created by swapping the human linker region with that of the more rigid E. coli Nth, resulted in a closed conformation and reduced enzymatic activity, highlighting the importance of the dynamic nature of the human enzyme. nih.gov Furthermore, computational studies have explored the conformational landscape of NTHL1, identifying three distinct states: an open, a closed, and a "bundle" conformation, suggesting a complex series of structural transitions are involved in the DNA repair process. nih.gov

Therefore, while this compound does not appear to function as a classic allosteric effector, its binding is the trigger for a cascade of conformational changes within the DNA glycosylase. This induced-fit mechanism is a key regulatory feature that ensures the enzyme's catalytic machinery is correctly assembled only when a valid substrate, such as this compound, is present.

Analysis of Dihydrodeoxyuridine Integration into Nucleic Acids and Its Biological Ramifications

Mechanisms and Efficiencies of Dihydrodeoxyuridine Incorporation into DNA.

The integration of dihydroxydeoxyuridine (DHdU), the deoxyribonucleoside of dihydrouracil (B119008) (DHU), into the DNA strand is a notable event with significant biological implications. DHU is a common product of cytosine damage induced by ionizing radiation under anoxic conditions. nih.govoup.com The primary mechanism for the incorporation of DHdU into DNA is during DNA replication, where DNA polymerases can misinterpret the damaged base and insert it into the newly synthesized strand.

Research has shown that both prokaryotic and eukaryotic DNA polymerases can encounter and bypass DHU lesions on a template strand. Specifically, studies involving Escherichia coli DNA polymerase (Klenow fragment) have demonstrated that the polymerase can efficiently bypass DHU. nih.govoup.com During this bypass, the polymerase predominantly inserts an adenine (B156593) opposite the DHU lesion. nih.govoup.com This indicates that from a replication standpoint, DHU is a mutagenic lesion.

The efficiency of this bypass and incorporation can vary depending on the specific polymerase and the sequence context. For instance, in experiments with E. coli RNA polymerase, the bypass efficiency of DHU was found to be approximately 80%. researchgate.net While this is a high efficiency, it is slightly lower than the near 100% bypass efficiency observed with phage RNA polymerases. researchgate.net This suggests that even within different polymerase types, the structural features of the enzyme can influence the handling of this particular DNA lesion.

The incorporation can also occur through the utilization of dihydroxydeoxyuridine triphosphate (dHdUTP) as a substrate by DNA polymerases during DNA synthesis. The structural similarity of dHdUTP to natural deoxyribonucleoside triphosphates allows for its recognition and incorporation, albeit with potentially different kinetics and efficiencies compared to canonical bases. The enzymatic synthesis of RNA has shown that dihydrouridine monophosphate can be efficiently incorporated into RNA molecules. nih.gov

Table 1: Bypass Efficiency and Mutagenic Insertion at Dihydrouracil (DHU) Lesions by Various Polymerases

| Polymerase | Template Lesion | Bypass Efficiency | Predominant Base Inserted Opposite Lesion | Reference |

|---|---|---|---|---|

| E. coli DNA Polymerase (Klenow) | DHU | Efficient | Adenine | nih.govoup.com |

| E. coli RNA Polymerase | DHU | ~80% | Adenine | oup.comresearchgate.net |

| SP6 RNA Polymerase | DHU | Efficient | Adenine | nih.gov |

Impact of this compound on Nucleic Acid Structure and Stability.

Nuclear Magnetic Resonance (NMR) studies of dihydrouridine have revealed that the ribose moiety exhibits a preference for C3'-exo and C2'-endo conformations, although it undergoes rapid interconversion between different puckered forms. cdnsciencepub.com This conformational flexibility is a distinguishing feature of dihydrouridine compared to other naturally occurring nucleosides. cdnsciencepub.com It has been suggested that this inherent flexibility destabilizes the C3'-endo ribose conformation typically associated with base-stacked RNA and, by extension, DNA. nih.gov This destabilization can lead to a more flexible RNA backbone, which may have functional implications. wikipedia.orgnih.gov

Table 2: Conformational Properties of Dihydrouridine

| Property | Observation | Implication for Nucleic Acid Structure | Reference |

|---|---|---|---|

| Base Conformation | Non-planar, puckered | Disruption of base stacking | nih.govcdnsciencepub.com |

| Ribose Pucker | Preference for C3'-exo and C2'-endo | Increased backbone flexibility | cdnsciencepub.comnih.gov |

| Glycosidic Bond | Anti orientation | - | nih.gov |

This compound as a Molecular Probe for DNA Damage and Recognition Studies.

The unique chemical properties of dihydroxydeoxyuridine and its recognition by cellular machinery make it a valuable tool for studying DNA damage and repair processes. Oligonucleotides containing DHdU at specific sites can be synthesized and used as molecular probes to investigate the activity of DNA repair enzymes, particularly DNA glycosylases. nih.gov

DHU in DNA is a known substrate for base excision repair (BER) enzymes, such as E. coli endonuclease III and its homologs. nih.gov This makes DHdU-containing oligonucleotides excellent substrates for in vitro assays to monitor the activity of these enzymes. By labeling the oligonucleotide with a fluorophore and a quencher, the excision of the DHdU base by a glycosylase can lead to a change in fluorescence, providing a real-time signal of enzyme activity.

Furthermore, the unique reactivity of the dihydrouracil ring allows for its chemical modification to attach fluorescent dyes or other reporter groups. nih.govnih.gov This has been demonstrated in the context of tRNA, where dihydrouridine residues are targeted for labeling with fluorophores like Cy3 and Cy5. nih.govnih.gov This methodology can be adapted for the synthesis of fluorescently labeled DHdU-containing DNA probes. Such probes can be used in a variety of applications, including fluorescence resonance energy transfer (FRET) studies to investigate protein-DNA interactions and conformational changes in DNA upon protein binding. nih.gov

The development of fluorescent probes for DNA repair enzymes often relies on the principle of a change in signal upon enzymatic action. nih.gov A DHdU-containing oligonucleotide probe can be designed where the dihydrouracil base itself acts as a quencher for a nearby fluorophore. researchgate.net The enzymatic removal of the DHU base would then result in an increase in fluorescence, providing a sensitive method for detecting and quantifying the activity of specific DNA glycosylases.

Table 3: Applications of this compound as a Molecular Probe

| Application | Principle | Potential Readout | Reference |

|---|---|---|---|

| DNA Glycosylase Activity Assay | Enzymatic excision of DHdU from a labeled oligonucleotide | Fluorescence change (increase or ratiometric) | nih.govresearchgate.net |

| Protein-DNA Interaction Studies | Use of fluorescently labeled DHdU-oligonucleotides in FRET-based assays | Change in FRET efficiency | nih.gov |

Consequences of this compound Presence on DNA Replication and Transcription Fidelity.

The presence of dihydroxydeoxyuridine in a DNA template has significant consequences for the fidelity of both DNA replication and transcription. As a damaged base, DHdU can lead to mutations if not properly repaired before these processes occur.

During DNA replication, polymerases that encounter a DHU lesion on the template strand often misincorporate a nucleotide opposite it. Studies with E. coli DNA polymerase have shown that adenine is predominantly inserted opposite DHU. nih.govoup.com Since DHU is a product of cytosine damage, this leads to a C-to-T transition mutation in the daughter strand after the subsequent round of replication. The ability of DNA polymerases to bypass the lesion, albeit with the insertion of an incorrect base, highlights the mutagenic potential of DHU. nih.govoup.com The fidelity of DNA replication relies on several mechanisms, including the polymerase's ability to sense the proper geometry of a correct base pair and its proofreading activity. nih.gov The non-planar structure of DHU likely disrupts this recognition, leading to a higher frequency of misincorporation.

Similarly, during transcription, RNA polymerases can also bypass DHU lesions on the DNA template. Research using E. coli RNA polymerase, as well as bacteriophage SP6 and T7 RNA polymerases, has demonstrated that these enzymes efficiently bypass DHU and primarily insert adenine into the nascent RNA transcript. oup.comnih.govtandfonline.com This process, known as transcriptional mutagenesis, results in the production of mutant proteins containing an amino acid substitution, which can have significant cellular consequences, even in non-dividing cells. nih.govnih.gov While the polymerase may briefly pause at the site of the lesion, it ultimately continues elongation, generating a full-length, albeit mutated, transcript. nih.gov

Table 4: Mutational Signature of this compound in Replication and Transcription

| Process | Polymerase | Action at DHU Lesion | Consequence | Reference |

|---|---|---|---|---|

| DNA Replication | E. coli DNA Polymerase | Bypass with adenine insertion | C-to-T transition mutation in DNA | nih.govoup.com |

| Transcription | E. coli RNA Polymerase | Bypass with adenine insertion | G-to-A transition mutation in mRNA | oup.com |

Engineering Modified Oligonucleotides Incorporating this compound for Research Applications.

The ability to chemically synthesize oligonucleotides with specific modifications has been a cornerstone of molecular biology research. The incorporation of dihydroxydeoxyuridine into synthetic DNA strands is achieved through solid-phase phosphoramidite (B1245037) chemistry, the standard method for oligonucleotide synthesis. researchgate.netbiotage.co.jpdanaher.com This involves the use of a protected DHdU phosphoramidite building block, which can be incorporated at any desired position within an oligonucleotide sequence during automated synthesis. nih.gov

Engineered oligonucleotides containing DHdU are invaluable tools for a wide range of research applications. They serve as model substrates to study the mechanisms of DNA repair enzymes that recognize and excise damaged bases. mdpi.commdpi.com By creating DNA duplexes with a DHdU lesion at a defined site, researchers can investigate the binding affinity, catalytic activity, and substrate specificity of enzymes involved in the base excision repair pathway. nih.gov

These modified oligonucleotides can also be used to explore the structural and functional consequences of DNA damage. For example, biophysical techniques such as NMR spectroscopy and thermal denaturation studies can be performed on DHdU-containing DNA to precisely characterize the structural distortions and stability changes induced by the lesion. nih.govcdnsciencepub.com

Furthermore, the introduction of DHdU into oligonucleotides allows for the investigation of the fidelity and bypass mechanisms of DNA and RNA polymerases. nih.govoup.com By using these modified templates in in vitro replication and transcription assays, the frequency and nature of nucleotide insertions opposite the lesion can be determined, providing insights into the mutagenic potential of this type of DNA damage. oup.comnih.gov Oligonucleotides containing DHdU can also be functionalized with labels such as fluorophores or affinity tags, enabling studies of protein-DNA interactions and the development of novel diagnostic tools. nih.govnih.govmdpi.com

Table 5: Research Applications of Engineered this compound-Containing Oligonucleotides

| Research Area | Application | Methodology | Reference |

|---|---|---|---|

| DNA Repair | Substrates for DNA glycosylases | Enzyme kinetics assays, affinity binding studies | nih.govmdpi.commdpi.com |

| DNA Structure and Stability | Probing structural perturbations | NMR spectroscopy, thermal melting (Tm) analysis | nih.govcdnsciencepub.com |

| Replication and Transcription Fidelity | Templates for polymerases | In vitro replication/transcription assays, sequencing of products | nih.govoup.comnih.gov |

| Protein-DNA Interactions | Probes for binding studies | Electrophoretic mobility shift assays (EMSA), FRET | nih.govmdpi.com |

Structural Biology and Conformational Dynamics of Dihydrodeoxyuridine and Its Macromolecular Complexes

High-Resolution Structural Determination of Dihydrodeoxyuridine-Containing DNA and Protein Complexes via X-ray Crystallography

X-ray crystallography is a premier technique for visualizing the atomic-level details of molecules, and it has provided critical insights into how proteins recognize and interact with modified nucleotides. While high-resolution crystal structures of DNA duplexes containing this compound are not extensively documented, the structures of dihydrouridine synthases (Dus), the enzymes that create this modification in tRNA, offer a profound understanding of the molecular recognition process. These enzymes must specifically bind to a target tRNA molecule and accommodate a uridine (B1682114) nucleotide in a precise orientation within their active site for catalysis.

Elucidation of this compound Conformations and Interactions using Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution, providing information that is complementary to the static pictures from crystallography. umich.edunih.gov NMR studies on the ribonucleoside dihydrouridine have demonstrated that the saturation of the C5=C6 bond has a profound effect on the conformation of the sugar moiety. oup.com

The furanose ring of a nucleoside is not planar and exists in a dynamic equilibrium between two major puckered conformations: C2'-endo and C3'-endo. In standard A-form RNA helices, the C3'-endo conformation is strongly preferred, as it facilitates the base-stacking interactions that stabilize the helix. Conversely, the C2'-endo pucker is characteristic of B-form DNA. NMR analysis of dihydrouridine monophosphate (Dp) and the triribonucleotide ApDpA revealed that dihydrouridine significantly destabilizes the C3'-endo conformation and strongly favors the C2'-endo pucker. oup.com This shift is attributed to the non-planar nature of the dihydrouracil (B119008) base, which inherently resists the stacking interactions that would normally stabilize the C3'-endo form. oup.comresearchgate.net

This preference for the C2'-endo conformation introduces a point of significant conformational flexibility into an RNA chain, effectively destabilizing the local A-form helical structure. oup.com This increased flexibility is thought to be functionally important in the D-loops of tRNA, where it can accommodate tertiary interactions and dynamic motion. oup.com While these studies were conducted on ribonucleosides, the fundamental chemical alteration—the saturated pyrimidine (B1678525) ring—is identical in this compound. Therefore, it is highly probable that this compound similarly promotes a C2'-endo sugar pucker in DNA, leading to localized structural perturbations and increased flexibility within a DNA duplex.

Cryo-Electron Microscopy Applications in Visualizing Large this compound-Associated Assemblies

Cryo-electron microscopy (cryo-EM) has revolutionized structural biology by enabling the high-resolution visualization of large and complex macromolecular assemblies that are often difficult to crystallize. creative-biostructure.comharvard.edu This technique is particularly well-suited for studying dynamic ribonucleoprotein machines like the ribosome. irjms.com

Dihydrouridine is a known modification found in the ribosomal RNA (rRNA) of various organisms. wikipedia.org The ribosome itself is a massive complex of rRNA and proteins, and its structure and function are intensely studied using cryo-EM. creative-biostructure.comnih.gov This technology allows researchers to capture snapshots of the ribosome in different functional states, revealing the intricate movements and conformational changes that occur during protein synthesis. nih.gov

Computational Chemistry and Molecular Dynamics Simulations of this compound Biomacromolecular Interactions

Computational chemistry and molecular dynamics (MD) simulations serve as a "computational microscope," providing dynamic, atomic-level insights into the behavior of biomolecules that complement experimental data. nih.gov While specific MD simulation studies focused exclusively on this compound-containing DNA are not widely published, the principles of these simulations and the known properties of the modification allow for well-founded predictions of its behavior.

An MD simulation of a DNA duplex containing this compound would begin by building an atomic model of the structure. nih.govmdpi.com A crucial aspect would be the accurate parameterization of the this compound residue for the force field (e.g., AMBER, CHARMM). This involves defining its partial atomic charges, bond lengths, bond angles, and dihedral angles to correctly represent its unique non-planar geometry and electronic properties.

Based on the NMR data, the dihydrodeoxyuracil base is non-aromatic and puckered, and the deoxyribose sugar strongly favors a C2'-endo conformation. oup.com Simulations would likely show that the incorporation of this compound introduces a localized "hinge" or point of increased flexibility in the DNA duplex. This would manifest as larger fluctuations in backbone torsion angles (especially around the modified site) and altered helical parameters such as twist, roll, and slide. nih.gov The non-planar base would disrupt the regular pi-stacking interactions with neighboring bases, which would be quantified in the simulation by analyzing inter-base pair distances and geometries. biointerfaceresearch.com Furthermore, simulations could be used to calculate the free energy changes associated with its incorporation, predicting its thermodynamic impact on DNA duplex stability. mdpi.com These computational approaches are essential for translating the known static and solution-state properties of this compound into a dynamic model of its effect on DNA structure and its interactions with binding partners.

Principles of Molecular Recognition and Specificity at this compound-Binding Interfaces

Molecular recognition is the process by which biomolecules, such as proteins and nucleic acids, interact with each other with high specificity. This specificity is governed by a combination of factors including shape complementarity, electrostatic interactions, hydrogen bonding, and hydrophobic effects.

The dihydrouridine synthases (Dus) provide an exemplary case study in the specific recognition of a nucleotide destined for modification into dihydrouridine. nih.govpnas.org The structural studies of these enzymes reveal several key principles:

Binding Signatures: Specificity is not achieved by recognizing the target uridine alone, but by a distributed network of contacts across the tRNA structure. Clusters of conserved amino acids act as "binding signatures" that recognize specific structural features of the correct tRNA substrate, ensuring that only the intended uridine is presented to the active site. pnas.orgmpg.de

Induced Fit and Conformational Capture: The binding of tRNA to a Dus enzyme is not a simple lock-and-key mechanism. The enzyme often induces or stabilizes a specific conformation of the tRNA, which includes flipping the target uridine out of the helix and into the catalytic pocket. nih.gov This dynamic process is crucial for catalysis.

Role of the Modification Itself: Once formed, the this compound residue presents a unique structural signature. Its non-planar base and the resulting conformational flexibility of the sugar-phosphate backbone can either be specifically recognized by other proteins or, conversely, act as an anti-recognition element to prevent the binding of proteins that prefer canonical B-form DNA. For example, a protein that relies on intercalating an amino acid side chain between stacked bases would likely be repelled by the disrupted stacking at a this compound site. The unique structural features of this compound thus provide a distinct molecular interface for specific protein-DNA interactions. oup.com

Advanced Methodologies for Dihydrodeoxyuridine Research and Characterization

Spectroscopic Methodologies for Dihydrodeoxyuridine Detection and Interaction Analysis

Spectroscopic methods are fundamental tools for the detection and structural analysis of molecules like this compound. saylor.org These techniques rely on the interaction of electromagnetic radiation with matter to obtain information about molecular structure and concentration. saylor.org

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is routinely used for the quantitative determination of analytes, including biological macromolecules and highly conjugated organic compounds. ksu.edu.sa this compound, lacking the conjugated double bond system present in uridine (B1682114), is expected to exhibit a significantly different UV absorption profile. While uridine has a characteristic maximum absorbance (λmax) around 262 nm, this compound's saturated pyrimidine (B1678525) ring would result in a loss of this characteristic peak, with absorption shifted to shorter wavelengths, typically below 230 nm. This difference allows for spectroscopic differentiation between the two compounds and can be used to monitor enzymatic reactions involving the saturation or desaturation of the pyrimidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for elucidating molecular structures in solution. musechem.com For this compound, ¹H NMR and ¹³C NMR spectra provide detailed information about the connectivity and chemical environment of each atom. In ¹H NMR, the saturation of the C5-C6 bond in the dihydrouracil (B119008) ring leads to the disappearance of the characteristic olefinic proton signals seen in deoxyuridine and the appearance of signals in the aliphatic region, which are typically multiplets due to complex spin-spin coupling. hmdb.calibretexts.org Deuterium (B1214612) labeling can be employed to simplify complex spectra by replacing specific protons with deuterium, which is not observed in ¹H NMR. libretexts.orgyoutube.comwikipedia.org Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), can establish proton-proton correlations within the molecule, aiding in the complete assignment of the spin systems of the deoxyribose and dihydrouracil moieties. scispace.com NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space interactions, providing insights into the three-dimensional conformation of the nucleoside in solution. scispace.com

Fluorescence Spectroscopy: While this compound itself is not intrinsically fluorescent, fluorescent derivatives or probes can be utilized for its detection. This method involves chemically modifying the molecule with a fluorophore or using fluorescent intercalating dyes that change their spectral properties upon binding to nucleic acids containing this modified base. This approach offers high sensitivity for detection in various biological samples.

| Technique | Application for this compound | Information Obtained |

| UV-Vis Spectroscopy | Detection and quantification; monitoring enzymatic reactions. | Loss of characteristic absorbance at ~262 nm compared to deoxyuridine. |

| NMR Spectroscopy | Detailed structural elucidation and conformational analysis in solution. | Chemical shifts, coupling constants, and through-space proton distances. scispace.com |

| Fluorescence Spectroscopy | Highly sensitive detection and quantification (requires labeling). | Presence and concentration of the fluorescently tagged molecule. |

Advanced Chromatographic and Electrophoretic Techniques for this compound Separation and Quantification

Chromatography is a laboratory technique used to separate, identify, and quantify the components of a mixture. journalagent.com Advanced chromatographic and electrophoretic methods offer high resolution and sensitivity, making them indispensable for analyzing this compound in complex biological matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of nucleosides. nih.gov Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. who.int Due to the loss of the C5-C6 double bond, this compound is more polar than deoxyuridine and will therefore have a shorter retention time on a typical C18 column. The separation can be optimized by adjusting the mobile phase composition, typically a gradient of an organic solvent like methanol (B129727) or acetonitrile (B52724) in an aqueous buffer. nih.gov Detection is often achieved using UV detectors, though the lack of a strong chromophore in this compound can limit sensitivity. researchgate.net Coupling HPLC with more sensitive detectors like mass spectrometers (LC-MS) overcomes this limitation. researchgate.netnih.gov

Gas Chromatography (GC): GC can be used for the analysis of nucleosides, but it requires prior derivatization to increase their volatility and thermal stability. journalagent.comnih.gov Derivatization methods, such as acetylation or pentafluorobenzylation, can be employed. nih.gov When coupled with mass spectrometry (GC-MS), this method provides high sensitivity and structural information, making it suitable for detecting trace amounts of modified nucleosides in biological samples. nih.gov

Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-mass ratio in an electric field. This technique offers high separation efficiency, short analysis times, and requires minimal sample volume. For nucleosides like this compound, micellar electrokinetic chromatography (MEKC), a mode of CE, can be used to separate neutral molecules by partitioning them between the aqueous buffer and micelles.

| Technique | Stationary Phase/Medium | Mobile Phase/Buffer | Key Advantages for this compound Analysis |

| RP-HPLC | C18 or other nonpolar materials | Acetonitrile/Methanol and water/buffer gradient | Robust, reproducible, and easily coupled to mass spectrometry. journalagent.comresearchgate.net |

| GC | Various capillary columns | Inert carrier gas (e.g., Helium) | High sensitivity, especially with MS detection (requires derivatization). nih.gov |

| CE (MEKC) | Fused-silica capillary | Buffer containing micelles (e.g., SDS) | High efficiency, small sample volume, rapid analysis. |

Mass Spectrometry-Based Approaches for this compound Metabolomics and Adduct Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weights and elemental composition. scispace.com When coupled with separation techniques like LC or GC, it becomes a powerful tool for metabolomics and identifying modified molecules. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the premier technique for the quantitative analysis of modified nucleosides in biological fluids. researchgate.netnih.gov A novel method for quantifying plasma 2'-deoxyuridine (B118206) has been developed using HPLC coupled with atmospheric pressure chemical ionization mass spectrometry (APCI-MS). nih.gov This method involves a sample clean-up step, HPLC separation, and detection in selected-ion monitoring (SIM) mode. nih.gov For this compound, similar methods can be developed using electrospray ionization (ESI), which is a soft ionization technique suitable for polar, non-volatile molecules.

Tandem Mass Spectrometry (MS/MS): Tandem MS provides essential structural information for compound identification. nih.gov In an MS/MS experiment, a precursor ion corresponding to the molecule of interest is selected, fragmented, and the resulting product ions are analyzed. uu.nlnih.gov The fragmentation pattern of this compound would be distinct from that of deoxyuridine. A characteristic fragmentation for nucleosides is the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the nucleobase (dihydrouracil) and another corresponding to the deoxyribose sugar. This allows for highly selective and sensitive detection using techniques like multiple reaction monitoring (MRM). rrml.ro

Adduct Identification: During the ionization process in MS, molecules can form adducts with components of the mobile phase or buffer, such as sodium ([M+Na]⁺), ammonia (B1221849) ([M+NH₄]⁺), or formate (B1220265) ([M+HCOO]⁻). nih.govcdri.res.in Identifying these adducts is crucial for correct mass determination. nih.gov The formation of specific adducts can sometimes be used to enhance ionization and detection sensitivity. researchgate.net Conversely, unwanted adduct formation can complicate spectral interpretation. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental composition of the molecule and its adducts, increasing confidence in identification. chemrxiv.org

| Common Adduct (Positive Ion Mode) | Mass Change (Da) | Common Adduct (Negative Ion Mode) | Mass Change (Da) |

| [M+H]⁺ | +1.007276 | [M-H]⁻ | -1.007276 |

| [M+NH₄]⁺ | +18.033823 | [M+Cl]⁻ | +34.969402 |

| [M+Na]⁺ | +22.989218 | [M+HCOO]⁻ | +44.998201 |

| [M+K]⁺ | +38.963158 | [M+CH₃COO]⁻ | +59.013851 |

Table data sourced from common MS adduct calculators. cdri.res.in

Isotopic Labeling and Tracing Strategies for this compound Metabolic Pathways

Isotopic labeling is a technique used to track the passage of an isotope through a reaction or metabolic pathway. wikipedia.org By replacing one or more atoms in a molecule with their heavy isotope (e.g., ²H, ¹³C, ¹⁵N), researchers can follow the fate of the labeled molecule in a biological system. musechem.com

Stable Isotope Labeling: This involves using non-radioactive isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). wikipedia.org These labeled compounds can be synthesized and introduced into cells or organisms. musechem.comx-chemrx.com The incorporation of these heavy atoms into this compound and its downstream metabolites can be traced using mass spectrometry or NMR. nih.govwikipedia.org

Metabolic Flux Analysis: By providing a labeled precursor (e.g., ¹³C-glucose or ¹⁵N-glutamine) and analyzing the mass isotopologue distribution in this compound and other related metabolites, it is possible to quantify the rates (fluxes) of the metabolic pathways leading to its synthesis and degradation. nih.govnih.gov For example, labeling with ¹³C can help determine if the ribose moiety is synthesized through the pentose (B10789219) phosphate (B84403) pathway. wikipedia.org Similarly, ¹⁵N labeling can trace the origin of the nitrogen atoms in the pyrimidine ring. nih.govresearchgate.netchemrxiv.org

Tracing with Deuterium (²H): Deuterium from heavy water (D₂O) can be incorporated into metabolites through various enzymatic reactions. nih.gov Tracing the incorporation of deuterium into this compound can provide insights into its active biosynthesis and turnover rates. nih.gov Deuterium labeling is also used in pharmacokinetic studies to alter the metabolic profile of drugs, a strategy known as the "deuterium effect." musechem.com

The analysis of isotopically labeled molecules is typically performed using LC-MS, which can distinguish between the unlabeled and labeled versions of a molecule based on their mass difference. nih.govresearchgate.net The pattern of isotope incorporation provides a detailed map of the metabolic network. nih.gov

| Isotope | Precursor Example | Information Gained about this compound Metabolism |

| ¹³C | ¹³C-Glucose | Carbon source for the deoxyribose sugar and pyrimidine ring. |

| ¹⁵N | ¹⁵N-Glutamine, ¹⁵N-Ammonium Chloride | Nitrogen source for the pyrimidine ring. researchgate.netnih.gov |

| ²H (Deuterium) | D₂O (Heavy Water) | Active biosynthesis and turnover rates. nih.gov |

Application of Biophysical Techniques for Studying this compound Dynamics in Solution

Biophysical techniques provide quantitative insights into the interactions, stability, and conformational dynamics of biomolecules in solution. These methods are crucial for understanding how this compound, particularly when incorporated into DNA or RNA, affects molecular recognition and stability.

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. springernature.comresearchgate.net It allows for the simultaneous determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of an interaction in a single experiment. springernature.compsu.edu From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated. researchgate.netkhanacademy.org ITC could be used to study the binding of enzymes involved in this compound metabolism (e.g., dehydrogenases) to their substrate or the interaction of proteins that specifically recognize DNA containing this modified base. The thermodynamic signature provides information on the forces driving the binding, such as hydrogen bonding and hydrophobic interactions. researchgate.netnih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to monitor molecular interactions in real-time. mercodia.comnih.gov One molecule (the ligand) is immobilized on a sensor surface, and the binding of another molecule (the analyte) from a solution flowing over the surface is detected as a change in the refractive index. nih.gov SPR provides kinetic data, including association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated. mercodia.com This technique could be applied to study the interaction of DNA repair enzymes with DNA duplexes containing this compound, providing insights into the recognition and repair mechanisms of this lesion. biofidus.denih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is highly sensitive to the secondary structure of biomolecules. It can be used to assess the conformational changes in DNA or RNA upon the incorporation of this compound. The presence of this modified nucleoside might alter the local helical structure (e.g., B-form DNA), which would be reflected in changes in the CD spectrum.

| Technique | Key Parameters Measured | Application to this compound Research |

| Isothermal Titration Calorimetry (ITC) | Ka (affinity), ΔH (enthalpy), n (stoichiometry) | Characterizing the thermodynamics of enzyme-substrate or protein-DNA interactions. springernature.com |

| Surface Plasmon Resonance (SPR) | ka (on-rate), kd (off-rate), KD (affinity) | Real-time kinetic analysis of binding events, such as repair enzyme recognition. mercodia.comnih.gov |

| Circular Dichroism (CD) | Molar ellipticity | Assessing conformational changes in nucleic acid structure upon modification. |

Emerging Research Directions and Future Perspectives for Dihydrodeoxyuridine

Exploring Novel Biochemical Roles of Dihydrodeoxyuridine Beyond Canonical Nucleic Acid Metabolism

While this compound is a known intermediate in the pyrimidine (B1678525) degradation pathway, its potential functions beyond this canonical role are largely unexplored, representing a significant area for future research. The investigation into non-traditional roles for modified nucleosides is a growing theme in chemical biology. It is plausible that this compound, or its downstream metabolites, may possess signaling or regulatory functions that have yet to be characterized.

Future research could investigate whether this compound can be incorporated into DNA or RNA under specific cellular conditions or by particular enzymes, and what the functional consequences of such incorporation might be. The exploration of its interaction with proteins other than the enzymes of the pyrimidine salvage pathway is also a promising avenue. For instance, many small molecule metabolites are now understood to act as allosteric regulators of enzyme activity or as substrates for post-translational modifications. nih.gov Research into whether this compound can modulate the activity of proteins involved in processes like cell cycle control, DNA repair, or cellular stress responses could reveal entirely new biological contexts for this molecule. nih.gov Uncovering these potential non-canonical functions would fundamentally expand our understanding of pyrimidine metabolism and its integration with other core cellular processes.

Integration of this compound Research with Systems Biology and Multi-Omics Approaches

To gain a holistic understanding of this compound's role in cellular physiology and pathology, its study must be integrated with systems biology and multi-omics technologies. nih.govnih.gov These approaches allow for the simultaneous measurement of thousands of biological molecules, providing a comprehensive snapshot of cellular states and networks. nih.govmdpi.com By moving beyond single-gene or single-pathway analyses, researchers can build predictive models of complex biological systems. nih.gov

Multi-omics platforms, including genomics, transcriptomics, proteomics, and metabolomics, offer a powerful toolkit to dissect the impact of this compound. nih.govfrontiersin.org For example, untargeted metabolomics using high-resolution mass spectrometry can precisely quantify fluctuations in this compound levels and its related metabolites in response to various stimuli or in different disease states. nih.govnih.govmdpi.com This can help map its metabolic flux and identify novel enzymatic reactions or regulatory nodes. youtube.com When combined with proteomic and transcriptomic data, this information can reveal how changes in this compound metabolism are linked to alterations in gene expression and protein abundance, thereby elucidating complex regulatory circuits. mdpi.com Such integrated analyses are crucial for identifying biomarkers and discovering new therapeutic targets related to pyrimidine metabolism. nih.govyoutube.com

Table 1: Potential Applications of Multi-Omics Technologies in this compound Research

| Omics Technology | Data Generated | Potential Application in this compound Research |

|---|---|---|

| Metabolomics | Quantitative and qualitative profiles of small molecule metabolites. | To precisely measure the levels of this compound and related compounds in cells and tissues, mapping its metabolic network and identifying novel enzymatic pathways. nih.gov |

| Proteomics | Global protein expression and post-translational modification profiles. | To identify proteins that bind to or are regulated by this compound, and to understand how its metabolism affects cellular protein landscapes. |

| Transcriptomics | Global gene expression profiles (mRNA levels). | To determine how cellular levels of this compound influence gene expression and to identify gene regulatory networks that control its metabolism. |

| Genomics | Complete DNA sequence and genetic variations. | To identify genetic variants in enzymes of the pyrimidine pathway that may alter this compound metabolism and predispose individuals to certain diseases. nih.gov |

This compound in the Development of Advanced Molecular Tools and Probes

The unique structure of this compound makes it an attractive scaffold for the design and synthesis of advanced molecular probes to study biological processes. Chemical probes are small molecules used to interrogate and manipulate biological systems, often providing insights that are complementary to genetic methods. youtube.com By chemically modifying the this compound molecule, researchers can create powerful tools for a variety of applications.

A key strategy involves the application of bioorthogonal chemistry, which uses chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgkinxcdn.comspringernature.com For instance, a this compound analog could be synthesized with a "clickable" functional group, such as an alkyne or an azide. nih.govescholarship.org This modified probe could then be introduced to cells, where it would be processed by the relevant metabolic enzymes. Using a complementary fluorescently-tagged reagent, researchers could then visualize the probe's incorporation and localization within the cell, providing a direct readout of enzyme activity in real-time. This approach has been used successfully with other nucleoside analogs like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) to study DNA replication. nih.govresearchgate.net Furthermore, activity-based probes derived from this compound could be developed to specifically label and identify enzymes that bind to it, which is a powerful method for target discovery and validation. nih.gov

Computational and Artificial Intelligence-Driven Discovery in this compound Chemistry and Biology

Computational chemistry and artificial intelligence (AI) are revolutionizing drug discovery and biological research. nih.govmdpi.com These technologies offer unprecedented opportunities to accelerate the study of molecules like this compound. mdpi.com Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, can provide high-resolution insights into how this compound interacts with the active sites of enzymes. nih.govyoutube.comyoutube.com This information is invaluable for understanding its mechanism of action and for designing novel inhibitors or probes with enhanced specificity and potency. youtube.com

Moreover, the integration of AI and machine learning (ML) can dramatically enhance the efficiency of this process. nih.gov AI algorithms can be trained on large datasets of chemical structures and biological activities to predict the properties of new, untested this compound derivatives. mdpi.com Generative AI models can even design entirely novel molecules based on the this compound scaffold that are optimized for specific properties, such as binding affinity to a target protein or improved metabolic stability. nih.goveurekalert.org By sifting through vast virtual chemical spaces, AI can prioritize a small number of highly promising compounds for chemical synthesis and experimental testing, saving significant time and resources compared to traditional screening methods. youtube.com This synergy between computational approaches and experimental biology is set to define the future of research into this compound and other modified nucleosides.

Table 2: Comparison of Traditional vs. AI-Driven Research Approaches for this compound Analogs

| Research Stage | Traditional Approach | AI-Driven Approach |

|---|---|---|

| Lead Identification | High-throughput screening of large, physical compound libraries; often slow and expensive. | Virtual screening of massive digital libraries; prediction of promising candidates before synthesis. youtube.com |

| Molecule Design | Iterative synthesis of analogs based on medicinal chemistry intuition and structure-activity relationships. | Generative models propose novel, optimized structures based on desired properties. eurekalert.org |

| Target Prediction | Biochemical assays, affinity chromatography. | Machine learning models predict protein targets based on molecular structure and 'omics' data. nih.gov |

| Data Analysis | Manual or semi-automated analysis of experimental results. | AI algorithms analyze complex multi-omics datasets to identify patterns and generate new hypotheses. nih.gov |

Q & A

Q. What computational approaches complement experimental studies of this compound’s molecular interactions?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.